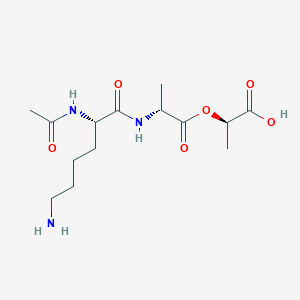

Ac-Lys-D-Ala-D-lactic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H25N3O6 |

|---|---|

Molecular Weight |

331.36 g/mol |

IUPAC Name |

(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |

InChI |

InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |

InChI Key |

WOKFGDGIDNUZHQ-KKZNHRDASA-N |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Ac-Lys-D-Ala-D-lactic acid: A Key Molecule in Vancomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of vancomycin-resistant bacteria, particularly enterococci, poses a significant threat to global public health. This resistance is primarily mediated by a fundamental change in the bacterial cell wall synthesis pathway, specifically the substitution of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-Alanyl-D-lactic acid (D-Ala-D-Lac). This alteration, catalyzed by a set of resistance-conferring enzymes, results in a drastic reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective. The depsipeptide Ac-Lys-D-Ala-D-lactic acid serves as a crucial substrate analog for studying the enzymes involved in this resistance mechanism, such as penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This technical guide provides a comprehensive overview of the discovery of this resistance mechanism, detailed methodologies for the chemical synthesis of this compound, and experimental protocols for assessing vancomycin susceptibility.

Discovery and Significance of the D-Ala-D-Lac Moiety in Vancomycin Resistance

The discovery of vancomycin resistance in enterococci in the late 1980s marked a turning point in the fight against antibiotic-resistant bacteria. It was soon elucidated that the molecular basis for this high-level resistance was a remarkable biochemical adaptation. Resistant bacteria harbor the van gene cluster, which orchestrates the reprogramming of peptidoglycan synthesis.

The glycopeptide antibiotic vancomycin functions by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall formation and leading to bacterial cell death.

In resistant strains, the terminal D-Alanine residue is replaced by a D-lactic acid, resulting in a D-Ala-D-Lac terminus. This substitution, from an amide to an ester linkage, critically eliminates a key hydrogen bond interaction with vancomycin, leading to a 1000-fold reduction in binding affinity.[1][2] This dramatic decrease in affinity allows cell wall synthesis to proceed even in the presence of the antibiotic.

The key enzymes encoded by the vanA gene cluster responsible for this modification are:

-

VanH: A dehydrogenase that reduces pyruvate to D-lactate.

-

VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[2]

-

VanX: A DD-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[2]

The tripeptide depsipeptide, this compound, is a synthetic analog of the modified peptidoglycan terminus and serves as an invaluable tool for researchers. It is utilized as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), enabling the study of these enzymes and the screening for potential inhibitors that could overcome vancomycin resistance.[3][4][5][6][7]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the kinetics of the VanA ligase.

Table 1: Vancomycin Binding Affinities

| Ligand | Binding Affinity (Kd) | Reference(s) |

| Ac-Lys-D-Ala-D-Ala | Micromolar (µM) range | [1] |

| This compound | Millimolar (mM) range | [1] |

Table 2: Kinetic Parameters of VanA Ligase

| Substrate | KM | kcat | kcat/KM | Reference(s) |

| D-Lactate | 0.69 mM | 32 min-1 | 46.4 min-1mM-1 | [3][6] |

| D-Alanine (deprotonated) | 0.66 mM | 550 min-1 | 833.3 min-1mM-1 | [3][6] |

| D-Alanine (protonated, pH 7.5) | 210 mM | - | - | [3][6] |

| ATP (with D-Ser) | 33-fold lower affinity than VanA | - | - | [8] |

Synthesis of this compound

The synthesis of the depsipeptide this compound is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino and hydroxy acids on a solid support, with protecting groups to ensure specific bond formation.

Solid-Phase Synthesis Protocol

This protocol outlines a general strategy for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Resin: 2-Chlorotrityl chloride resin or Wang resin.[9]

-

Protected Amino Acids: Fmoc-D-Ala-OH, Fmoc-Lys(Ac)-OH.

-

Hydroxy Acid: D-lactic acid.

-

Coupling Agents: Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Additives: 4-Dimethylaminopyridine (DMAP), 1-Hydroxybenzotriazole (HOBt).

-

Deprotection Reagent: 20% piperidine in dimethylformamide (DMF).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Acetylation Reagent: Acetic anhydride.

Procedure:

-

Resin Loading: The first residue, D-lactic acid, is loaded onto the resin. This is a critical step for depsipeptide synthesis.

-

Deprotection: The Fmoc protecting group of the subsequent amino acid (Fmoc-D-Ala-OH) is removed using a solution of 20% piperidine in DMF.

-

Coupling: The deprotected amino acid is then coupled to the resin-bound D-lactic acid. The choice of coupling agent is crucial for efficient ester bond formation. A combination of DIC and DMAP is commonly used for this step.[9]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the next amino acid, Fmoc-Lys(Ac)-OH.

-

N-terminal Acetylation: After the final amino acid has been coupled, the N-terminal Fmoc group is removed, and the free amine is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The synthesized depsipeptide is cleaved from the resin, and the side-chain protecting groups are removed using a TFA-based cleavage cocktail.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Note on Yields: The yields for solid-phase synthesis of depsipeptides can vary significantly depending on the sequence, resin, and coupling strategies employed, with reported yields ranging from 2-40%.[9]

Experimental Protocols

Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC of vancomycin.

Materials:

-

Bacterial isolate to be tested.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Vancomycin stock solution.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare Vancomycin Dilutions: A serial two-fold dilution of vancomycin is prepared in CAMHB in a 96-well plate.

-

Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no vancomycin) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of vancomycin at which there is no visible growth.

Visualizations

Signaling and Enzymatic Pathways

The following diagrams illustrate the key pathways involved in vancomycin resistance.

Caption: Vancomycin resistance signaling pathway (VanS/VanR).

Caption: Enzymatic pathway for D-Ala-D-Lac synthesis.

Experimental Workflow

Caption: Solid-phase synthesis workflow.

References

- 1. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Executive Summary: Therapeutic Monitoring of Vancomycin for Serious Methicillin-Resistant Staphylococcus aureus Infections: A Revised Consensus Guideline and Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, the Pediatric Infectious Diseases Society, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Ac-Lys-D-Ala-D-lactic acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria represents a significant threat to global public health. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, involves a subtle yet critical alteration in the bacterial cell wall structure. This guide provides a detailed examination of the molecular mechanism underpinning this resistance, focusing on the substitution of the canonical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac). This change, often mediated by the vanA gene cluster, dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. We will delve into the biochemical pathways, the key enzymes involved, and the structural consequences of this modification. This document also presents a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the relevant molecular pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction: The Bacterial Cell Wall and the Vancomycin Challenge

The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems.[1][2][3] The biosynthesis of this intricate mesh-like structure is a prime target for antibiotics.

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of the lipid II peptidoglycan precursor.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to cell lysis.[4]

The Core of Resistance: The D-Ala-D-Lac Substitution

The primary mechanism of high-level vancomycin resistance in enterococci and other bacteria is the replacement of the D-Ala-D-Ala terminus of the peptidoglycan precursors with a D-Ala-D-Lac depsipeptide.[5][6][7] This seemingly minor change from an amide bond to an ester bond has profound consequences for vancomycin efficacy. The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond between vancomycin and the peptide stem, leading to a staggering 1000-fold reduction in binding affinity.[5][7][8]

The Enzymatic Machinery of Resistance: The VanA Operon

The genetic basis for this resistance mechanism is typically encoded by a cluster of genes known as the vanA operon, often located on a transposable element like Tn1546.[5] This operon includes three key structural genes:

-

vanH: Encodes a D-specific alpha-ketoacid dehydrogenase that reduces pyruvate to D-lactate.

-

vanA: Encodes a D-Ala-D-Lac ligase, which catalyzes the formation of the D-Ala-D-Lac depsipeptide.[5] The VanA ligase has a distinct active site compared to the native D-Ala-D-Ala ligase (Ddl), allowing it to preferentially incorporate D-lactate.[5]

-

vanX: Encodes a D,D-dipeptidase that hydrolyzes any D-Ala-D-Ala dipeptides that may be formed, thus preventing their incorporation into the peptidoglycan precursors.

The expression of these genes is tightly regulated by a two-component system consisting of the sensor kinase VanS and the response regulator VanR .[5] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphate group to VanR, which then activates the transcription of the vanH, vanA, and vanX genes.

Quantitative Data Summary

The alteration in the peptidoglycan precursor has a quantifiable impact on vancomycin's interaction with its target. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Significance | Reference(s) |

| Vancomycin Binding Affinity Reduction (D-Ala-D-Lac vs. D-Ala-D-Ala) | ~1000-fold | This dramatic decrease is the primary reason for vancomycin resistance. | [5][7][8] |

| Binding Affinity of Vancomycin to D-Ala-D-Ala Termini | Micromolar (µM) range | Represents the high-affinity interaction in susceptible bacteria. | [9] |

| Binding Affinity of Vancomycin to D-Ala-D-Lac Termini | Millimolar (mM) range | Represents the low-affinity interaction in resistant bacteria. | [9] |

| Percentage of Muropeptides with D-Ala-D-Lac in Vancomycin-Resistant E. faecalis (mid-exponential phase) | 26% | Shows the incorporation of the modified precursor during active growth. | [6] |

| Percentage of Muropeptides with D-Ala-D-Lac in Vancomycin-Resistant E. faecalis (stationary phase) | 57% | Indicates increased incorporation of the modified precursor as the culture ages. | [6] |

Experimental Protocols

A variety of sophisticated analytical techniques are employed to study the mechanism of vancomycin resistance. Below are detailed methodologies for some of the key experiments.

Analysis of Peptidoglycan Composition by LC-MS/MS

This protocol allows for the detailed structural analysis of the muropeptides that constitute the peptidoglycan.

1. Peptidoglycan Purification:

- Grow bacterial cells to the desired optical density.

- Harvest cells by centrifugation.

- Resuspend the cell pellet and boil in a 4% SDS solution to lyse the cells and remove non-covalently bound cellular components.

- Wash the resulting insoluble peptidoglycan sacculi extensively with ultrapure water to remove all traces of SDS.

2. Enzymatic Digestion:

- Resuspend the purified sacculi in a digestion buffer (e.g., 100 mM ammonium acetate, pH 5.5).

- Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan, releasing the muropeptide fragments.

- Incubate overnight at 37°C.

3. Muropeptide Reduction:

- Stop the digestion and add an equal volume of 0.5 M borate buffer, pH 9.0.

- Add sodium borohydride (NaBH₄) to reduce the terminal N-acetylmuramic acid to its alcohol form, muramitol. This prevents the formation of anomers and simplifies the resulting chromatogram.

4. LC-MS/MS Analysis:

- Inject the reduced muropeptide sample onto a reverse-phase C18 column.

- Elute the muropeptides using a gradient of acetonitrile in 0.1% formic acid.

- Analyze the eluting muropeptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to obtain both MS and MS/MS spectra for identification and quantification.

Structural Analysis of Peptidoglycan by Solid-State NMR Spectroscopy

Solid-state NMR provides atomic-level information about the structure and dynamics of the intact peptidoglycan.

1. Sample Preparation:

- For isotopic labeling, grow bacteria in a minimal medium supplemented with 13C-glucose and/or 15N-ammonium chloride.

- Purify the peptidoglycan sacculi as described in the LC-MS/MS protocol.

- Pack the purified peptidoglycan into an NMR rotor.

2. NMR Data Acquisition:

- Perform experiments on a high-field NMR spectrometer equipped with a solid-state probe capable of fast magic-angle spinning (MAS), typically 100 kHz or higher.

- Acquire a series of 1D and 2D NMR spectra, such as 1H-13C and 1H-15N correlation experiments, to assign the resonances of the different atoms in the peptidoglycan.

- Proton-detected experiments at ultra-fast MAS frequencies provide high sensitivity and resolution.

3. Data Analysis:

- Process the NMR data using appropriate software to obtain spectra.

- Assign the chemical shifts to specific atoms in the peptidoglycan structure based on through-bond and through-space correlations.

- Analyze the spectra to determine the relative abundance of D-Ala-D-Ala and D-Ala-D-Lac termini and to characterize the overall structure of the peptidoglycan.

Crystallization and X-ray Diffraction of VanA Ligase

Determining the crystal structure of the VanA ligase provides insights into its substrate specificity.

1. Protein Expression and Purification:

- Clone the vanA gene into an expression vector and transform it into a suitable host, such as E. coli.

- Induce protein expression and purify the VanA ligase using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Crystallization:

- Set up crystallization trials using the hanging-drop vapor diffusion method.

- Mix the purified VanA protein with a crystallization solution containing a precipitant (e.g., ammonium sulfate) and a buffer (e.g., MOPS, pH 6.0).

- Incubate the crystallization plates and monitor for crystal growth.

3. X-ray Data Collection and Structure Determination:

- Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol) and flash-cool them in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

- Refine the atomic model of the VanA ligase to obtain a high-resolution structure.

Measurement of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

1. Sample Preparation:

- Prepare solutions of vancomycin and the target ligand (e.g., Ac-Lys-D-Ala-D-Ala or Ac-Lys-D-Ala-D-Lac) in the same buffer to minimize heats of dilution.

- Degas the solutions to prevent the formation of air bubbles in the calorimeter.

- Accurately determine the concentrations of both the vancomycin and the ligand.

2. ITC Experiment:

- Load the vancomycin solution into the sample cell of the ITC instrument.

- Load the ligand solution into the injection syringe.

- Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

3. Data Analysis:

- Integrate the heat pulses from each injection to obtain the heat of binding.

- Plot the heat of binding as a function of the molar ratio of ligand to vancomycin.

- Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

Figure 1: Signaling pathway of vancomycin resistance.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Figure 3: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The substitution of D-Ala-D-Ala with D-Ala-D-Lac in peptidoglycan precursors is a highly effective mechanism of vancomycin resistance. This seemingly minor chemical modification, orchestrated by the enzymes of the vanA operon, fundamentally alters the molecular landscape of the bacterial cell wall, preventing the antibiotic from reaching its target. A thorough understanding of this mechanism, facilitated by the advanced analytical techniques detailed in this guide, is crucial for the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria. The continued investigation into the structure and function of the enzymes involved in this resistance pathway will be paramount in the design of next-generation antibiotics that can overcome this formidable defense.

References

- 1. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

- 6. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Ac-Lys-D-Ala-D-lactic acid in Vancomycin Resistance

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of vancomycin-resistant bacteria, particularly enterococci (VRE) and staphylococci (VRSA), represents a significant threat to global public health. Vancomycin, a glycopeptide antibiotic of last resort, functions by targeting the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. High-level resistance, notably the VanA phenotype, is conferred by a sophisticated biochemical alteration of this target. The terminal D-Ala residue is replaced with D-lactic acid (D-Lac), forming a D-Ala-D-Lac depsipeptide. This seemingly minor substitution of an amide bond with an ester bond drastically reduces vancomycin's binding affinity by approximately 1,000-fold, rendering the antibiotic ineffective.[1][2][3] This guide provides a detailed examination of the molecular underpinnings of this resistance mechanism, focusing on the genetic regulation, biochemical pathways, and quantitative analysis of the modified peptidoglycan precursor, often modeled by the ligand Ac-Lys-D-Ala-D-lactic acid.

Introduction: Vancomycin's Mechanism and the Rise of Resistance

Vancomycin is a critical antibiotic for treating severe Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its bactericidal action is not enzymatic but relies on high-affinity binding to the C-terminal D-Ala-D-Ala moiety of Lipid II, the peptidoglycan precursor.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions essential for the polymerization and cross-linking of the peptidoglycan layer, compromising the cell wall's structural integrity and leading to osmotic lysis.[1][5]

The efficacy of vancomycin was long-lasting due to its unique mechanism of targeting a conserved substrate rather than a bacterial enzyme. However, strains of bacteria emerged that could remodel this target.[3] The most clinically significant form of high-level resistance involves the substitution of the terminal D-Ala with D-Lac, a change mediated by a cluster of genes typically found on a mobile genetic element, the vanA operon.[1][6]

Caption: Vancomycin's mechanism of action in susceptible bacteria.

The Biochemical Basis of VanA-Type Resistance

The core of VanA-type resistance is the synthesis of peptidoglycan precursors terminating in the depsipeptide D-Ala-D-Lac instead of the dipeptide D-Ala-D-Ala. This is accomplished by a coordinated enzymatic pathway encoded by the vanA gene cluster.

The Critical Alteration: From Amide to Ester

The fundamental change is the replacement of the peptide bond between the two terminal D-alanine residues with an ester bond between D-alanine and D-lactic acid. This single-atom substitution (NH group to an oxygen atom) has profound consequences for vancomycin binding.[7] While the ligand this compound is a synthetic analog used for in vitro binding studies, it accurately mimics the modified terminus of the natural peptidoglycan precursor (UDP-MurNAc-pentadepsipeptide).[2][8]

The Energetics of Resistance

Vancomycin's high affinity for D-Ala-D-Ala is due to the formation of a stable complex stabilized by five crucial hydrogen bonds. The substitution with D-Lac results in two key destabilizing effects:

-

Loss of a Hydrogen Bond: The amide NH group of the second D-Ala acts as a hydrogen bond donor. Replacing this with the ester oxygen in D-Lac eliminates this critical interaction.[2][3]

-

Electrostatic Repulsion: A repulsive interaction occurs between the lone pair electrons of the ester oxygen in the D-Ala-D-Lac terminus and the carbonyl oxygen of the vancomycin backbone.[2][7]

Together, these effects reduce the binding affinity of vancomycin for its target by a factor of approximately 1,000, which is the primary driver of resistance.[1][9][10]

The Enzymatic Machinery: VanH, VanA, and VanX

Three core enzymes are required to produce the modified precursors and eliminate the native ones:

-

VanH: A D-specific α-keto acid dehydrogenase that converts pyruvate, a common cellular metabolite, into D-lactic acid, providing the substrate for the new terminus.[10][11]

-

VanA: A ligase with altered substrate specificity. Unlike the host cell's D-Ala-D-Ala ligase (Ddl), VanA preferentially catalyzes the ATP-dependent formation of an ester bond between D-Ala and D-Lac.[1][10][11] It can also synthesize D-Ala-D-Ala, but its affinity for D-Lac is much higher at physiological pH.[12]

-

VanX: A zinc-dependent D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala.[1][3] This enzyme is crucial for resistance as it eliminates the native, vancomycin-sensitive precursors from the cytoplasmic pool, preventing their incorporation into the cell wall.[13]

Caption: Biochemical pathway for the synthesis of D-Ala-D-Lac precursors.

Genetic Regulation: The VanS-VanR Two-Component System

The expression of the vanHAX genes is not constitutive but is tightly regulated and inducible in the presence of glycopeptide antibiotics. This control is managed by the VanS-VanR two-component regulatory system.[14][15]

-

VanS (Sensor Kinase): VanS is a membrane-bound histidine kinase that senses the presence of vancomycin in the extracellular environment.[14][16] While the precise mechanism is still under investigation, evidence suggests that VanS may detect vancomycin directly or sense cell wall stress caused by the antibiotic's activity on any remaining D-Ala-D-Ala precursors.[14][17] Upon sensing the stimulus, VanS undergoes ATP-dependent autophosphorylation at a conserved histidine residue.[18][19]

-

VanR (Response Regulator): VanR is a cytoplasmic response regulator. The phosphoryl group from the activated VanS is transferred to a conserved aspartate residue on VanR.[16][18] This phosphorylation event activates VanR, causing it to dimerize and increasing its affinity for specific promoter sequences (PvanH and PvanR) upstream of the resistance genes.[11] Phosphorylated VanR then acts as a transcriptional activator, driving the expression of the vanHAX operon and its own operon, creating a positive feedback loop.[11][18] In the absence of vancomycin, VanS acts as a phosphatase, keeping VanR in its inactive, dephosphorylated state.[11][19]

Caption: The VanS-VanR two-component system for inducing resistance.

Quantitative Analysis of Vancomycin Resistance

The biochemical changes underlying vancomycin resistance are reflected in measurable quantitative differences in binding affinities, antibiotic susceptibility, and cell wall composition.

Binding Affinities

The replacement of D-Ala-D-Ala with D-Ala-D-Lac is the direct cause of the dramatic drop in binding affinity. Studies using model ligands have quantified this effect.

| Ligand | Target of Vancomycin | Relative Binding Affinity | Fold Decrease | Reference |

| N-Ac-D-Ala-D-Ala | Susceptible Precursor | 1 | - | [2][7] |

| N-Ac-D-Ala-D-Lac | Resistant Precursor | ~0.001 | 1,000x | [1][2][3][9] |

Table 1: Comparison of Vancomycin Binding Affinity.

Research has also partitioned the energy loss, attributing a ~10-fold loss to the removal of a key hydrogen bond and a ~100-fold loss to the introduction of electrostatic repulsion between lone pair electrons.[7]

Minimum Inhibitory Concentrations (MICs)

The reduced binding affinity translates directly to a higher MIC, the lowest concentration of an antibiotic that prevents visible bacterial growth. Different van operons confer varying levels of resistance.

| Operon Type | Precursor Terminus | Typical Vancomycin MIC (µg/mL) | Teicoplanin Resistance | Reference |

| Susceptible | D-Ala-D-Ala | ≤2 | Susceptible | [11][20] |

| vanA | D-Ala-D-Lac | 64 to >1000 | High-level | [10][11] |

| vanB | D-Ala-D-Lac | 4 to 1000 | Susceptible | [11][15] |

| vanD | D-Ala-D-Lac | 64 to 512 | Moderate | [3] |

| vanC | D-Ala-D-Ser | 2 to 32 | Susceptible (Intrinsic) | [11][21] |

| vanG | D-Ala-D-Ser | 16 | Susceptible | [11] |

Table 2: Typical Vancomycin MICs Associated with Different Resistance Genotypes.

Peptidoglycan Composition

Upon induction with vancomycin, resistant cells remodel their peptidoglycan synthesis pathway. The extent of this remodeling can be quantified by analyzing the composition of cell wall precursors.

| Growth Condition | Growth Phase | % Muropeptides with D-Ala-D-Lac Terminus | Reference |

| With Vancomycin | Mid-exponential | ~26% | [20][22] |

| With Vancomycin | Stationary | ~57% | [20][22] |

| Without Vancomycin | Any | 0% | [20][22] |

Table 3: Percentage of Modified Peptidoglycan Precursors in VanB-type E. faecalis Upon Induction.

Key Experimental Protocols

Investigating vancomycin resistance requires a suite of specialized microbiological and biochemical techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution (BMD) method is the gold standard for determining MIC values.[23][24]

Protocol: Broth Microdilution

-

Prepare Antibiotic Stock: Prepare a high-concentration stock solution of vancomycin in an appropriate solvent and sterilize by filtration.

-

Prepare Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the vancomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. Leave one well as a drug-free growth control.

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of vancomycin at which there is no visible growth (turbidity).

Caption: Experimental workflow for MIC determination via broth microdilution.

Analysis of Peptidoglycan Precursors

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method to identify and quantify the cytoplasmic pool of peptidoglycan precursors.[22][25]

Protocol: LC-MS Analysis of Cytoplasmic Precursors

-

Cell Culture and Harvest: Grow vancomycin-resistant bacteria in a suitable broth to the desired growth phase (e.g., mid-exponential), with and without a sub-inhibitory concentration of vancomycin to induce resistance. Harvest cells rapidly by centrifugation at 4°C.

-

Extraction: Extract the cytoplasmic precursors by boiling the cell pellet in a buffered solution or by using cold acid (e.g., trichloroacetic acid). Centrifuge to remove cell debris.

-

Sample Preparation: Neutralize and lyophilize the supernatant containing the precursors. Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. Elute the precursors using a gradient of appropriate solvents (e.g., water/acetonitrile with formic acid).

-

Data Analysis: Identify precursors based on their retention times and exact mass-to-charge (m/z) ratios. The UDP-MurNAc-pentapeptide (D-Ala-D-Ala terminus) and UDP-MurNAc-pentadepsipeptide (D-Ala-D-Lac terminus) will have distinct masses. Quantify the relative abundance of each species by integrating the area under their respective chromatographic peaks.[20][22]

Caption: Experimental workflow for the analysis of peptidoglycan precursors.

Conclusion and Future Directions

The modification of the peptidoglycan precursor from a D-Ala-D-Ala to a D-Ala-D-Lac terminus is a highly effective and elegant mechanism of bacterial resistance to vancomycin. It is a prime example of target modification, orchestrated by the inducible vanA operon and regulated by the VanS-VanR two-component system. The resulting 1,000-fold decrease in drug-target affinity renders one of our most important last-line antibiotics ineffective.

Understanding the intricate details of this pathway is crucial for drug development professionals. Future strategies to combat this form of resistance may include:

-

Inhibitors of the Van Enzymes: Developing small molecules that inhibit VanH, VanA, or VanX could prevent the formation of modified precursors and restore vancomycin susceptibility.

-

Disruption of VanS-VanR Signaling: Targeting the two-component system to prevent the induction of the resistance genes is another promising avenue.[16]

-

Redesigned Glycopeptides: Engineering new vancomycin derivatives that can effectively bind to the D-Ala-D-Lac terminus. Research has already shown that a single atom exchange in the vancomycin core can restore potent activity against VRE.[2]

A continued deep dive into the structural biology and biochemistry of this resistance mechanism will be essential to stay ahead in the ongoing battle against antibiotic-resistant pathogens.

References

- 1. pnas.org [pnas.org]

- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [researchdiscovery.drexel.edu]

- 15. Vancomycin resistance VanS/VanR two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Properties of Ac-Lys-D-Ala-D-lactic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Nα-acetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid). This depsipeptide is of significant interest in the fields of bacteriology and medicinal chemistry due to its crucial role in vancomycin resistance exhibited by various pathogenic bacteria. This document details its interaction with glycopeptide antibiotics, the enzymatic pathways responsible for its synthesis, and the experimental methodologies used for its study.

Introduction: The Rise of a Resistant Target

Vancomycin is a glycopeptide antibiotic that has long been a last resort for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1]

The emergence of vancomycin-resistant enterococci (VRE) and other resistant strains poses a significant threat to public health. This resistance is primarily mediated by the alteration of the antibiotic's target. In VanA-type resistance, the terminal D-Ala of the peptidoglycan precursor is replaced by a D-lactate (D-Lac), resulting in the formation of a D-alanyl-D-lactic acid (D-Ala-D-Lac) depsipeptide. This compound serves as a soluble, synthetic analog of this modified peptidoglycan terminus, making it an invaluable tool for studying the biochemical basis of vancomycin resistance.

Biochemical Properties and Interaction with Vancomycin

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac dramatically reduces the binding affinity of vancomycin for its target. This reduction is the cornerstone of vancomycin resistance.

Binding Affinity

The binding of vancomycin to D-Ala-D-Ala is characterized by the formation of five crucial hydrogen bonds. The replacement of the terminal D-Ala with D-Lac results in the loss of one of these hydrogen bonds and introduces electrostatic repulsion between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin's binding pocket. This seemingly minor alteration leads to a substantial, approximately 1000-fold, decrease in binding affinity.[2]

Quantitative Binding Data

The following table summarizes the binding affinities of vancomycin for both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) peptidoglycan precursor analogs.

| Ligand | Vancomycin Binding Affinity (Kd) | Fold Reduction in Affinity | Reference |

| Ac-Lys-D-Ala-D-Ala | ~1 µM | - | [3] |

| This compound | ~1 mM | ~1000-fold | [2][4] |

Note: The Kd value for this compound is an estimation based on the frequently cited 1000-fold reduction in affinity. Specific experimental values may vary depending on the assay conditions.

The VanA-Mediated Resistance Pathway

The synthesis of D-Ala-D-Lac-terminating peptidoglycan precursors is orchestrated by a set of genes located on the VanA operon. This operon is typically found on a transposable element, Tn1546, which facilitates its horizontal transfer between bacteria.[5]

Signaling Pathway for Induction of Resistance

The expression of the VanA operon is tightly regulated by a two-component signal transduction system, VanS-VanR.

Caption: VanS-VanR two-component system regulating VanA-mediated resistance.

In the presence of vancomycin, the membrane-bound sensor kinase, VanS, autophosphorylates. The phosphate group is then transferred to the cytoplasmic response regulator, VanR. Phosphorylated VanR (VanR-P) acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and inducing the expression of the resistance genes.[1]

Enzymatic Synthesis of this compound Precursor

The proteins encoded by the vanHAX operon work in concert to produce the altered peptidoglycan precursor.

Caption: Enzymatic pathway for the synthesis of D-Ala-D-Lac peptidoglycan precursors.

-

VanH: A dehydrogenase that reduces pyruvate to D-lactate.

-

VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.[5]

-

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall.[5]

Experimental Protocols

The study of this compound and its role in vancomycin resistance involves its chemical synthesis and subsequent use in binding assays.

Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is a commonly employed method for the synthesis of depsipeptides like this compound.[6][7]

Principle: The peptide is assembled stepwise on a solid support (resin). Each amino acid or hydroxy acid is added sequentially with appropriate protecting groups, which are then removed to allow for the next coupling reaction. Finally, the completed depsipeptide is cleaved from the resin.

Materials:

-

Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH

-

D-Lactic acid

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

Acetic anhydride

Procedure:

-

Resin Loading: Swell the Rink Amide resin in DMF. Couple the first protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound D-Ala by treating with 20% piperidine in DMF.

-

Coupling of D-Lactic Acid: Activate the carboxylic acid of D-Lactic acid and couple it to the free amine of the resin-bound D-Ala.

-

Coupling of Lysine: Couple Fmoc-L-Lys(Boc)-OH to the hydroxyl group of the resin-bound D-lactic acid.

-

Acetylation: Acetylate the N-terminus of the lysine residue using acetic anhydride.

-

Cleavage and Deprotection: Cleave the depsipeptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.

Vancomycin Binding Assays

The affinity of vancomycin for this compound can be determined using various biophysical techniques.

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (vancomycin) to a macromolecule (this compound). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]

Materials:

-

Isothermal titration calorimeter

-

Purified vancomycin

-

Synthesized this compound

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation: Prepare solutions of vancomycin and this compound in the same buffer. Typically, the ligand in the syringe (vancomycin) is at a 10-20 fold higher concentration than the macromolecule in the sample cell.[9]

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Titration: Perform a series of small injections of the vancomycin solution into the sample cell containing the this compound solution.

-

Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (vancomycin) to an immobilized ligand (this compound). This allows for the real-time monitoring of association and dissociation, providing kinetic data (ka and kd) from which the equilibrium dissociation constant (Kd) can be calculated.[4][10]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified vancomycin

-

Synthesized this compound

-

Running buffer

Procedure:

-

Ligand Immobilization: Covalently immobilize this compound onto the surface of the sensor chip.

-

Analyte Injection: Inject a series of concentrations of vancomycin over the sensor surface.

-

Data Collection: Monitor the change in resonance units (RU) over time to obtain sensorgrams showing the association and dissociation phases.

-

Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants and calculate the Kd.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating vancomycin resistance involving this compound.

Caption: A logical workflow for the study of this compound.

Conclusion

This compound is a vital tool for understanding the molecular basis of vancomycin resistance. Its biochemical properties, particularly its significantly reduced affinity for vancomycin, are central to the mechanism of resistance in many clinically important pathogens. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to further investigate this crucial molecule and to develop novel strategies to combat antibiotic resistance. The continued study of this depsipeptide and its interactions will undoubtedly pave the way for the design of new antibiotics that can overcome existing resistance mechanisms.

References

- 1. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depsipeptide methodology for solid-phase peptide synthesis: Circumventing side reactions and development of an automated technique via depsidipeptide units - Lookchem [lookchem.com]

- 6. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 8. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-Depth Technical Guide on Ac-Lys-D-Ala-D-lactic acid as a Peptidoglycan Precursor Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid), a crucial peptidoglycan precursor analog. It delves into the molecular mechanisms of vancomycin resistance, where the substitution of D-Ala-D-Ala with D-Ala-D-lactic acid is a key event. This guide offers detailed experimental protocols for the synthesis and biochemical evaluation of this depsipeptide, presents quantitative data on enzyme kinetics and binding affinities, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development focused on antibacterial resistance.

Introduction: The Role of this compound in Vancomycin Resistance

Vancomycin, a glycopeptide antibiotic, has long been a last resort for treating severe Gram-positive bacterial infections. Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps essential for cell wall biosynthesis. This disruption of cell wall integrity leads to bacterial cell death.[1]

The emergence of vancomycin-resistant enterococci (VRE) and other resistant strains poses a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a fundamental alteration of the peptidoglycan precursor structure.[2] In resistant bacteria, the terminal D-Ala-D-Ala dipeptide is replaced by a D-alanyl-D-lactic acid (D-Ala-D-Lac) depsipeptide.[3] This substitution, involving the replacement of an amide bond with an ester linkage, results in the loss of a critical hydrogen bond with vancomycin, leading to a staggering 1,000-fold reduction in binding affinity.[2][4]

The tripeptide analog, this compound, serves as a vital tool for studying the enzymes involved in both normal peptidoglycan biosynthesis and the resistance mechanism. It is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and is instrumental in probing the activity of enzymes central to vancomycin resistance.

The VanA-Type Vancomycin Resistance Pathway

The genetic basis for high-level vancomycin resistance is often encoded by the vanA operon. This operon includes a two-component regulatory system (VanR and VanS) and three key structural genes: vanH, vanA, and vanX.[2]

-

VanH: A dehydrogenase that reduces pyruvate to D-lactate.[5]

-

VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[5]

-

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[5]

The coordinated action of these enzymes ensures the production of peptidoglycan precursors terminating in D-Ala-D-Lac, rendering the bacteria resistant to vancomycin.

Figure 1: Vancomycin resistance signaling pathway.

Quantitative Data

The use of this compound and its components as substrates has enabled the quantitative characterization of the key enzymes in the vancomycin resistance pathway.

| Parameter | Value | Reference(s) |

| Vancomycin Binding Affinity | ~1000-fold decrease for D-Ala-D-Lac vs. D-Ala-D-Ala | [2][4][6] |

Table 1: Change in Vancomycin Binding Affinity.

| Enzyme | Substrate | KM (mM) | kcat (min-1) |

| VanA Ligase | D-Lactate | 0.69 | 32 |

| D-Ala (deprotonated) | 0.66 | 550 | |

| D-Ala (protonated) | 210 | - |

Table 2: Kinetic Parameters for VanA Ligase.[4][7]

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Ki (µM) | Inhibitor |

| VanX Dipeptidase | L-alanine-p-nitroanilide | 300 - 700 | 0.028 - 0.080 | 400 ± 8 | O-[(1S)-aminoethylhydroxyphosphinyl]-D-lactic acid |

| D-Ala-D-Ala | 100 | 11.5 | 18.8 | D-cysteine |

Table 3: Kinetic Parameters for VanX Dipeptidase.[1][8]

Experimental Protocols

Synthesis of this compound

Materials:

-

Fmoc-D-Ala-OH

-

Benzyl-protected D-Lactic Acid

-

Coupling reagents (e.g., DIC, HBTU, HATU)

-

Bases (e.g., DMAP, DIPEA)

-

Fmoc-Lys(Boc)-OH

-

Acetic Anhydride

-

Solid-phase synthesis resin (e.g., Wang resin)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DCM, DMF, Ethyl Acetate)

-

Purification system (e.g., preparative HPLC)

Protocol Outline:

-

Synthesis of Fmoc-D-Ala-D-Lac(OBn)-OH building block:

-

Couple Fmoc-D-Ala-OH to benzyl-protected D-Lactic Acid using a suitable coupling agent like DIC with a DMAP catalyst in DCM.

-

Monitor the reaction by TLC.

-

Purify the product by column chromatography.

-

-

Solid-Phase Peptide Synthesis:

-

Swell the resin in DMF.

-

Couple Fmoc-Lys(Boc)-OH to the resin.

-

Remove the Fmoc group using 20% piperidine in DMF.

-

Couple the Fmoc-D-Ala-D-Lac(OBn)-OH building block to the N-terminus of Lysine.

-

Remove the final Fmoc group.

-

Acetylate the N-terminus using acetic anhydride.

-

-

Cleavage and Deprotection:

-

Cleave the depsipeptide from the resin and remove the Boc and Benzyl protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

-

Purification:

-

Purify the crude product by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

Enzymatic Assay for VanX D,D-Dipeptidase Activity

A continuous spectrophotometric assay for VanX activity can be performed using L-alanine-p-nitroanilide as a substrate.[8]

Materials:

-

Purified VanX enzyme

-

L-alanine-p-nitroanilide

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of L-alanine-p-nitroanilide in a suitable solvent (e.g., DMSO).

-

In a cuvette, add the assay buffer and varying concentrations of the substrate.

-

Initiate the reaction by adding a known concentration of the VanX enzyme.

-

Continuously monitor the increase in absorbance at 404 nm, which corresponds to the release of p-nitroaniline (ε₄₀₄ = 10,700 M⁻¹cm⁻¹).

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine KM and kcat by fitting the initial rate data to the Michaelis-Menten equation.

-

For inhibition studies, perform the assay in the presence of varying concentrations of an inhibitor to determine the Ki.[8]

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.

Materials:

-

Bacterial cells (e.g., E. coli)

-

[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Scintillation fluid and counter

Protocol:

-

Grow bacterial cells to mid-log phase and prepare osmotically stabilized cells.

-

Permeabilize the cells by a freeze-thaw cycle.

-

Set up reaction mixtures containing the permeabilized cells, assay buffer, and [¹⁴C]UDP-GlcNAc.

-

For inhibitor screening, add the test compounds to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding SDS to a final concentration of 4%.

-

Boil the samples to lyse the cells and denature proteins.

-

Filter the samples through a membrane filter to capture the insoluble, cross-linked peptidoglycan.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the level of inhibition by comparing the radioactivity in samples with and without the test compound.

Analysis of Peptidoglycan Precursors by HPLC

The composition of peptidoglycan precursors can be analyzed by reverse-phase HPLC.[3]

Materials:

-

Bacterial cell culture

-

Enzymes for cell wall digestion (e.g., lysozyme, mutanolysin)

-

HPLC system with a C18 column

-

Solvents for mobile phase (e.g., acetonitrile, water with trifluoroacetic acid)

Protocol:

-

Isolate peptidoglycan from bacterial cells by boiling in SDS, followed by enzymatic digestion of proteins and nucleic acids.

-

Digest the purified peptidoglycan into its constituent muropeptides using a muramidase like mutanolysin.

-

Reduce the muropeptides with sodium borohydride.

-

Separate the muropeptides by reverse-phase HPLC using a gradient of acetonitrile in water containing 0.1% TFA.

-

Detect the muropeptides by UV absorbance at 214 nm.

-

Identify and quantify the peaks corresponding to D-Ala-D-Ala and D-Ala-D-Lac containing precursors by comparing with known standards or by subsequent mass spectrometry analysis.

Visualizations

Figure 2: Experimental workflow for studying this compound.

Conclusion

This compound is an indispensable tool for dissecting the molecular intricacies of vancomycin resistance. As a stable analog of the modified peptidoglycan precursor, it enables detailed kinetic and mechanistic studies of the enzymes that confer resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to develop novel strategies to combat antibiotic-resistant bacteria. A thorough understanding of the biochemical and cellular effects of this depsipeptide will be crucial in the design of new inhibitors that can restore the efficacy of vancomycin and other glycopeptide antibiotics.

References

- 1. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

The Role of D-Lactic Acid in Bacterial Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, involves a fundamental alteration in the biosynthesis of the bacterial cell wall, specifically the substitution of D-Alanine (D-Ala) with D-Lactic acid (D-Lac) in peptidoglycan precursors. This guide provides an in-depth technical overview of the function of D-lactic acid in bacterial cell wall biosynthesis, focusing on the biochemical pathways, enzymatic players, and the resulting structural changes that confer antibiotic resistance. Detailed experimental protocols for the analysis of cell wall composition and quantitative data on enzyme kinetics and precursor abundance are presented to aid researchers in this critical field.

Introduction: The Central Role of Peptidoglycan

The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides. The terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide of the PG precursor is the primary target of glycopeptide antibiotics like vancomycin, which binds to this motif and sterically hinders the transglycosylation and transpeptidation reactions essential for cell wall synthesis.

Certain bacteria, either intrinsically or through acquired resistance mechanisms, have evolved a strategy to circumvent the action of vancomycin by replacing the terminal D-Ala with D-Lac. This results in the formation of a D-Ala-D-Lac depsipeptide, which significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1] This alteration is a cornerstone of vancomycin resistance in clinically significant pathogens such as vancomycin-resistant enterococci (VRE) and some strains of Lactobacillus.[2][3]

The D-Ala-D-Lac Pathway: A Molecular Detour to Resistance

The incorporation of D-Lactic acid into peptidoglycan precursors is a multi-step enzymatic process. In vancomycin-resistant organisms, this pathway is typically encoded by a cluster of genes known as the van operon. The key enzymes and their functions are outlined below.

Production of D-Lactic Acid

The journey begins with the synthesis of D-Lactic acid from pyruvate, a central metabolite. This reaction is catalyzed by D-Lactate Dehydrogenase (VanH) , an NADH-dependent reductase.[4]

-

Reaction: Pyruvate + NADH + H⁺ ⇌ D-Lactic acid + NAD⁺

In some bacteria, such as Lactobacillus plantarum, D-Lactate can also be produced from L-Lactate through the action of a lactate racemase (Lar) , providing a rescue pathway to supply D-Lactate for cell wall synthesis.[3]

Synthesis of the D-Ala-D-Lac Depsipeptide

The crucial step of ligating D-Alanine and D-Lactic acid is performed by the D-Ala-D-Lac ligase (VanA) . This ATP-dependent enzyme catalyzes the formation of an ester bond between the two substrates.[2][5] VanA exhibits a remarkable substrate specificity, preferentially utilizing D-Lactate over D-Alanine at its second substrate-binding site under physiological conditions.[6][7]

-

Reaction: D-Alanine + D-Lactic acid + ATP ⇌ D-Alanyl-D-Lactate + ADP + Pi

Elimination of the Native Precursor

To ensure the exclusive incorporation of the modified precursor, vancomycin-resistant bacteria employ a D-Ala-D-Ala dipeptidase (VanX) . This zinc-dependent enzyme specifically hydrolyzes any D-Ala-D-Ala dipeptides that may be synthesized by the host's native D-Ala-D-Ala ligase (Ddl), preventing their incorporation into the peptidoglycan.[4][8][9][10]

-

Reaction: D-Alanyl-D-Alanine + H₂O ⇌ 2 D-Alanine

Incorporation into the Peptidoglycan Precursor

The newly synthesized D-Ala-D-Lac is then added to the UDP-N-acetylmuramyl-tripeptide by the enzyme MurF , forming the UDP-N-acetylmuramyl-pentadepsipeptide. This modified precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and peptidoglycan composition in the context of D-Lactic acid incorporation.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate(s) | Km | kcat | Reference(s) |

| VanA Ligase | D-Ala (Subsite 2, deprotonated) | 0.66 mM | 550 min⁻¹ | [6][7] |

| D-Lactate | 0.69 mM | 32 min⁻¹ | [6][7] | |

| D-Ala (Subsite 2, protonated) | 210 mM | - | [6][7] | |

| VanX Dipeptidase | D-Ala-D-Ala | 100 µM | 40 s⁻¹ | [9] |

| L-alanine-p-nitroanilide | 300 - 700 µM | 0.028 - 0.080 s⁻¹ | [11] |

Table 2: Peptidoglycan Precursor Composition and Vancomycin MIC

| Bacterial Strain | Condition | % D-Ala-D-Lac Terminated Precursors | Vancomycin MIC (µg/mL) | Reference(s) |

| Enterococcus faecalis (VanB type) | Vancomycin induced (mid-exponential) | 26% | >100 | [12] |

| Enterococcus faecalis (VanB type) | Vancomycin induced (stationary) | 57% | >100 | [12] |

| Streptomyces coelicolor (ddl null mutant) | Vancomycin induced | 95.7% | - | [13] |

| Streptomyces coelicolor (constitutive van gene expression) | With or without vancomycin | ~99.8% | - | [13] |

| VanA VRE | - | - | 0.31 (with redesigned vancomycin) | [1][14] |

Experimental Protocols

Protocol for Peptidoglycan Isolation from Gram-Positive Bacteria

This protocol is adapted from established methods for the purification of murein sacculi.[15][16][17]

Materials:

-

Bacterial cell culture

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

Tris-HCl buffer (pH 7.5)

-

DNase and RNase

-

Trypsin

-

1M NaCl

-

Lithium Chloride (LiCl)

-

EDTA

-

Ultrapure water

-

Centrifuge and appropriate tubes

Procedure:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in water and add to a boiling 4% SDS solution. Incubate for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.

-

Centrifuge the suspension to pellet the insoluble peptidoglycan sacculi.

-

Wash the pellet extensively with ultrapure water to remove all traces of SDS.

-

Resuspend the pellet in Tris-HCl buffer and treat with DNase and RNase to remove contaminating nucleic acids.

-

Add trypsin to digest any remaining proteins.

-

Wash the sacculi with 1M NaCl to remove non-covalently bound proteins.

-

Treat with LiCl and EDTA to further purify the peptidoglycan.

-

Perform final washes with ultrapure water. The resulting pellet contains purified peptidoglycan sacculi.

Protocol for Enzymatic Digestion of Peptidoglycan

This protocol outlines the digestion of purified peptidoglycan into its constituent muropeptides for subsequent analysis.[18][19]

Materials:

-

Purified peptidoglycan sacculi

-

Digestion buffer (e.g., sodium phosphate buffer, pH 6.0)

-

Muramidase (e.g., mutanolysin)

-

Centrifuge

Procedure:

-

Resuspend the purified peptidoglycan sacculi in the digestion buffer.

-

Add muramidase to the suspension. The enzyme will cleave the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine.

-

Incubate the reaction at 37°C for several hours to overnight to ensure complete digestion.

-

Stop the reaction by boiling the sample for 5-10 minutes.

-

Centrifuge the sample to pellet any undigested material. The supernatant contains the soluble muropeptides.

Protocol for HPLC Analysis of Muropeptides

This protocol describes the separation and quantification of muropeptides by reverse-phase high-performance liquid chromatography (HPLC).[20][21][22]

Materials:

-

Solubilized muropeptide sample

-

HPLC system with a C18 reverse-phase column

-

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

UV detector set to 205 nm

Procedure:

-

Equilibrate the C18 column with Solvent A.

-

Inject the muropeptide sample onto the column.

-

Elute the muropeptides using a linear gradient of Solvent B. A typical gradient might be from 0% to 30% Solvent B over 90 minutes.

-

Monitor the elution of muropeptides by measuring the absorbance at 205 nm.

-

The area under each peak corresponds to the relative abundance of that muropeptide.

-

Fractions can be collected for further analysis by mass spectrometry to confirm the identity of each muropeptide.

Visualizations

Biochemical Pathway of D-Ala-D-Lac Precursor Synthesis

Caption: Biosynthesis of the D-Ala-D-Lac peptidoglycan precursor.

Mechanism of Vancomycin Resistance

Caption: Comparison of vancomycin action in susceptible and resistant bacteria.

Experimental Workflow for Peptidoglycan Analysis

Caption: Workflow for the analysis of bacterial peptidoglycan composition.

Conclusion

The substitution of D-Lactic acid for D-Alanine in peptidoglycan precursors is a sophisticated and highly effective mechanism of bacterial resistance to glycopeptide antibiotics. Understanding the intricate biochemical pathways, the kinetics of the enzymes involved, and the resulting structural alterations in the cell wall is paramount for the development of novel therapeutic strategies to combat antibiotic-resistant infections. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to this critical area of drug discovery and development. By targeting the unique enzymes of the D-Ala-D-Lac pathway, it may be possible to design inhibitors that can restore the efficacy of vancomycin and other life-saving antibiotics.

References

- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of vancomycin resistance protein VanA as a D-alanine:D-alanine ligase of altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Probing the reaction mechanism of the D-ala-D-ala dipeptidase, VanX, by using stopped-flow kinetic and rapid-freeze quench EPR studies on the Co(II)-substituted enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]

- 11. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of peptidoglycan fragment release - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Fulcrum of Resistance: A Technical Guide to Ac-Lys-D-Ala-D-lactic Acid and its Role in Vancomycin-Resistant Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria represents a critical threat to global public health. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive infections. However, the rise of vancomycin-resistant enterococci (VRE) has compromised its efficacy. This resistance is primarily mediated by a remarkable biochemical alteration in the bacterial cell wall synthesis pathway: the substitution of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide with the depsipeptide D-alanyl-D-lactic acid (D-Ala-D-Lac). This seemingly subtle change, the replacement of an amide bond with an ester linkage, results in a drastic 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[1][2][3] Ac-Lys-D-Ala-D-lactic acid serves as a crucial synthetic analogue for studying this resistance mechanism. This technical guide provides a comprehensive overview of the molecular basis of this resistance, focusing on the enzymatic machinery involved, quantitative data on binding affinities and enzyme kinetics, and detailed experimental protocols relevant to the field.

The Molecular Basis of Vancomycin Action and VanA-Type Resistance

Vancomycin's bactericidal activity stems from its ability to form a stable complex with the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps essential for cell wall biosynthesis, leading to a weakened cell wall and eventual lysis.[5]

In VanA-type resistant bacteria, this intricate interaction is disrupted. The bacteria have acquired a cluster of genes, most notably the vanA operon, which orchestrates the synthesis of peptidoglycan precursors terminating in D-Ala-D-Lac.[6] The substitution of the amide nitrogen with an ester oxygen in the depsipeptide backbone eliminates a critical hydrogen bond and introduces electrostatic repulsion, thereby dramatically reducing the binding affinity of vancomycin.[2][4]

Key Enzymes in the VanA-Type Resistance Pathway

The synthesis of the D-Ala-D-Lac depsipeptide and the elimination of the native D-Ala-D-Ala precursor are carried out by a trio of enzymes encoded by the vanA operon: VanH, VanA, and VanX.[7]

-

VanH: A D-lactate dehydrogenase that reduces pyruvate to D-lactate, providing the necessary substrate for the synthesis of the depsipeptide.[8]

-

VanA: A ligase with a dual specificity that preferentially catalyzes the formation of an ester bond between D-alanine and D-lactic acid.[9]

-

VanX: A D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala, thus depleting the pool of precursors that are susceptible to vancomycin.[10]

Quantitative Data

Vancomycin Binding Affinity